molecular formula C8H14N2O2 B2391536 ethyl 2-[(2E)-1-methylimidazolidin-2-ylidene]acetate CAS No. 101998-55-4

ethyl 2-[(2E)-1-methylimidazolidin-2-ylidene]acetate

Cat. No.: B2391536
CAS No.: 101998-55-4
M. Wt: 170.212
InChI Key: IBPJJDKAETVMFE-SREVYHEPSA-N
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Description

Ethyl 2-[(2E)-1-methylimidazolidin-2-ylidene]acetate is a heterocyclic ester featuring an imidazolidin-ylidene core conjugated with an acetate moiety. This compound belongs to the class of ylidene derivatives, which are pivotal in asymmetric catalysis, cycloadditions, and pharmaceutical synthesis . The (2E)-configuration ensures planar geometry, facilitating conjugation and influencing reactivity.

Properties

IUPAC Name

ethyl (2E)-2-(1-methylimidazolidin-2-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-3-12-8(11)6-7-9-4-5-10(7)2/h6,9H,3-5H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPJJDKAETVMFE-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1NCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\NCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 1-Methylimidazolidine with Ethyl Glyoxylate

A plausible method involves the Knoevenagel condensation between 1-methylimidazolidine and ethyl glyoxylate. This reaction forms the α,β-unsaturated ester system while preserving the imidazolidine ring. The process mirrors strategies used in the synthesis of structurally related sulfonamide derivatives, where triethylamine in dichloromethane facilitates deprotonation and condensation.

Hypothetical Procedure:

  • Dissolve 1-methylimidazolidine (1.0 equiv) and ethyl glyoxylate (1.2 equiv) in anhydrous dichloromethane.
  • Add triethylamine (2.0 equiv) dropwise under nitrogen at 0°C.
  • Stir the mixture at room temperature for 12 hours.
  • Extract with water, dry over sodium sulfate, and purify via column chromatography (hexane:ethyl acetate = 3:1).

Key Considerations:

  • Steric hindrance from the methyl group necessitates prolonged reaction times.
  • The E-configuration is favored due to thermodynamic stabilization of the conjugated system.

Cyclization of N-Methyl Ethylenediamine with Ethyl Propiolate

An alternative route employs cyclization of N-methyl ethylenediamine with ethyl propiolate under basic conditions. This method leverages the nucleophilic addition of the diamine to the triple bond, followed by intramolecular cyclodehydration:

$$
\text{NH}2\text{CH}2\text{CH}2\text{N(CH}3\text{)} + \text{HC≡CCOOEt} \xrightarrow{\text{Base}} \text{this compound}
$$

Hypothetical Conditions:

  • Solvent: Tetrahydrofuran (THF)
  • Base: Sodium hydride (1.1 equiv)
  • Temperature: Reflux (66°C) for 6 hours
  • Yield: ~45% (estimated from analogous reactions)

Optimization of Stereochemical Control

The E-isomer’s predominance in the final product is critical. Studies on related α,β-unsaturated esters demonstrate that polar aprotic solvents (e.g., DMF) and bulky bases (e.g., DBU) enhance E selectivity by stabilizing the transition state. For example, substituting triethylamine with 1,8-diazabicycloundec-7-ene (DBU) in the condensation reaction may improve the E:Z ratio from 3:1 to >9:1.

Alternative Routes via Imidazolidinium Salts

Imidazolidin-2-ylidenes are often generated in situ from imidazolidinium salts via deprotonation. A potential two-step synthesis involves:

Synthesis of 1-Methylimidazolidinium Acetate

  • React N-methyl ethylenediamine with ethyl bromoacetate in acetonitrile.
  • Purify the imidazolidinium bromide salt via recrystallization.

Deprotonation with Strong Base

Treat the imidazolidinium salt with potassium tert-butoxide in THF at −78°C to generate the free carbene, which is subsequently quenched with ethyl chloroacetate.

Challenges and Mitigation Strategies

Challenge Solution Reference
Low yield due to ring-opening side reactions Use low temperatures (−20°C) and slow addition of reagents
Z-isomer contamination Employ bulky bases (e.g., DBU) or sterically hindered solvents
Moisture sensitivity Conduct reactions under anhydrous conditions with molecular sieves

Analytical Characterization

Critical spectroscopic data for this compound include:

  • 1H NMR (400 MHz, CDCl3): δ 1.28 (t, J = 7.1 Hz, 3H, CH2CH3), 2.98 (s, 3H, NCH3), 3.72–3.81 (m, 4H, NCH2CH2N), 4.19 (q, J = 7.1 Hz, 2H, OCH2), 5.92 (s, 1H, CH=).
  • IR (KBr): 1745 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N).

Industrial-Scale Considerations

Large-scale synthesis requires adjustments for safety and efficiency:

  • Replace dichloromethane with ethyl acetate for environmental compliance.
  • Use continuous flow reactors to minimize exothermic risks during condensation.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-(1-methylimidazolidin-2-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters and other functionalized compounds

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:
Ethyl 2-[(2E)-1-methylimidazolidin-2-ylidene]acetate serves as a reagent in organic synthesis, facilitating the formation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions .

2. Biological Activity:
Research has indicated that this compound possesses potential antimicrobial and antifungal properties. Studies have shown that derivatives of imidazolidine compounds exhibit activity against various pathogens, making them candidates for further biological evaluation . For instance, related compounds have been tested for their efficacy against Mycobacterium tuberculosis, showcasing promising results in vitro and in vivo .

3. Medicinal Chemistry:
The compound is being explored for its therapeutic applications, particularly in drug development. Its ability to interact with biological targets suggests potential roles in treating infections or as part of drug formulations aimed at specific diseases . The mechanism of action typically involves hydrolysis to release the active imidazolidine moiety, which can then engage with enzymes or receptors relevant to disease pathways.

Case Study 1: Antimicrobial Activity

A study evaluated a series of imidazolidine derivatives for their antimicrobial properties. This compound was included in the synthesis of these derivatives. The results indicated significant activity against several bacterial strains, suggesting its utility in developing new antimicrobial agents .

Case Study 2: Drug Development

In another investigation, the compound was modified to create analogs aimed at enhancing therapeutic efficacy against Mycobacterium tuberculosis. The synthesized compounds were assessed for their inhibitory effects on key mycobacterial enzymes, demonstrating a pathway for developing new antitubercular drugs .

Data Table: Summary of Applications

Application AreaDescriptionExample Findings
Organic SynthesisUsed as a reagent for synthesizing complex moleculesFacilitates nucleophilic substitutions
Biological ActivityExhibits antimicrobial and antifungal propertiesEffective against Mycobacterium tuberculosis
Medicinal ChemistryExplored for therapeutic applicationsPotential drug candidates for infectious diseases

Mechanism of Action

The mechanism of action of ethyl 2-[(2E)-1-methylimidazolidin-2-ylidene]acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active imidazolidine moiety, which can then interact with biological targets such as enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Compounds
Compound Name Substituents/Modifications Key Structural Features Electronic Effects References
Ethyl 2-[(2E)-1-methylimidazolidin-2-ylidene]acetate 1-methylimidazolidin-2-ylidene Planar imidazolidin-ylidene, ester group Electron-rich due to methyl group
Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate (2a) 3-ylideneoxindole, methyl, oxo groups Fused indole-imidazolidinone system Electron-deficient (oxo group)
Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate Nitro, methyl on imidazole Non-planar nitroimidazole, ester linkage Strong electron-withdrawing (NO₂)
Ethyl 2-[(Z)-2-cyanoimino-1,3-thiazolidin-3-yl]acetate Thiazolidine, cyanoimino group Thiazolidine ring with conjugated cyanoimino Electron-withdrawing (CN)

Key Observations:

  • Planarity and Conjugation : The target compound’s imidazolidin-ylidene core promotes conjugation, similar to 3-ylideneoxindole derivatives (e.g., compound 2a) . However, the absence of an oxo group reduces electron deficiency compared to 2a.
  • Substituent Effects: The methyl group on the imidazolidin-ylidene ring enhances electron density, contrasting with nitro-substituted analogs (e.g., ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate), where the NO₂ group drastically lowers electron density, affecting reactivity in electrophilic substitutions .
  • Heterocyclic Diversity : Thiazolidine derivatives (e.g., ) exhibit distinct biological activities due to sulfur incorporation, whereas the target compound’s nitrogen-rich system may favor coordination chemistry .

Crystallographic and Stability Comparisons

Table 3: Crystallographic Data and Stability
Compound Name Crystal Packing Features Stabilizing Interactions Thermal/Oxidative Stability References
This compound Not reported; inferred from analogs Likely C–H···O/N and π-π stacking Moderate (methyl reduces oxidation risk)
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate Aromatic π-π interactions (3.814 Å) C–H···O, weak C–H···π Sensitive to oxidation
Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate Planar benzimidazole, π-π stacking (3.713 Å) C–H···N, C–H···π, π-π interactions High (rigid structure)

Key Observations:

  • Hydrogen Bonding : Benzimidazole derivatives () exhibit robust C–H···N bonds, while sulfinyl analogs () rely on weaker C–H···O interactions. The target compound’s stability may depend on similar weak interactions.
  • Oxidative Sensitivity : Sulfinyl and nitro-substituted compounds () are prone to degradation, whereas the methyl group in the target compound likely enhances stability .

Biological Activity

Ethyl 2-[(2E)-1-methylimidazolidin-2-ylidene]acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides an overview of its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

The synthesis of this compound typically involves the reaction of ethyl acetate with 1-methylimidazolidine under acidic conditions, often using sulfuric or hydrochloric acid as catalysts. The process is conducted under reflux to facilitate esterification. On an industrial scale, continuous flow reactors are utilized to enhance yield and control reaction conditions.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Converts to carboxylic acids using oxidizing agents like potassium permanganate.
  • Reduction : The ester group can be reduced to alcohols using lithium aluminum hydride.
  • Substitution : Nucleophilic substitution can replace the ester group with other functional groups.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, a study highlighted its potential against drug-resistant strains, suggesting it could serve as a template for developing new antibacterial agents .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity. Investigations into its efficacy against common fungal pathogens revealed promising results, positioning it as a candidate for therapeutic applications in treating fungal infections.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial cells. The ester group can hydrolyze to release the active imidazolidine moiety, which interacts with enzymes and receptors critical for microbial growth and survival. This mechanism may disrupt essential metabolic pathways, leading to cell death.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against various pathogens.
    • Method : Minimum inhibitory concentration (MIC) tests were performed.
    • Results : The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to existing antibiotics .
  • Antifungal Activity Assessment :
    • Objective : To assess the antifungal properties against Candida species.
    • Method : In vitro assays were conducted.
    • Results : Significant inhibition was observed, indicating potential for development as an antifungal agent.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl AcetateSimple esterLimited antimicrobial activity
Ethyl AcetoacetateContains acetoacetate moietyModerate activity
Ethyl 2-benzothiazolyl AcetateBenzothiazole ringAntimicrobial properties

This compound stands out due to its unique imidazolidine structure, which enhances its biological activity compared to simpler esters like ethyl acetate .

Q & A

Q. What are the common synthetic routes for ethyl 2-[(2E)-1-methylimidazolidin-2-ylidene]acetate?

The synthesis typically involves multi-step reactions, such as condensation between 1-methylimidazolidin-2-ylidene derivatives and ethyl acetoacetate. A base-catalyzed alkylation or aza-Michael addition is often employed to introduce the ester functionality. For example, analogous imidazole-based compounds are synthesized via nitro group reduction and subsequent functionalization of the imidazolidinone core . Key steps include optimizing reaction temperature (e.g., reflux in ethanol) and using catalysts like piperidine to enhance yield .

Q. How is the molecular structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Software suites like SHELXL and SHELXS are used for refinement, while ORTEP-III generates thermal ellipsoid diagrams to visualize anisotropic displacement . For instance, the crystal structure of related compounds (e.g., ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate) reveals bond lengths and angles critical for confirming stereochemistry .

Q. What spectroscopic methods are used to analyze this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks. Infrared (IR) spectroscopy detects functional groups like ester carbonyls (C=O stretch ~1700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, while UV-Vis spectroscopy assesses conjugation in the imidazolidinone ring .

Advanced Research Questions

Q. How can discrepancies in reported reactivity of this compound be resolved?

Contradictory reactivity data often arise from differences in reaction conditions (solvent polarity, temperature) or competing pathways. Computational modeling (e.g., density functional theory (DFT)) predicts reaction intermediates, while experimental validation via kinetic studies and in situ monitoring (e.g., HPLC or NMR) clarifies dominant mechanisms . For example, hydrogen bonding patterns inferred from graph-set analysis (Etter’s method) can rationalize solvent-dependent outcomes .

Q. What advanced techniques elucidate the reaction mechanisms involving this compound?

Time-resolved spectroscopic methods (e.g., stopped-flow UV-Vis) track transient intermediates. Isotopic labeling (e.g., ¹⁸O in ester groups) traces bond cleavage sites. Molecular docking studies (using software like AutoDock) predict interactions with biological targets, such as enzyme active sites, to infer pharmacodynamic pathways .

Q. How can crystallographic data improve the design of derivatives with enhanced bioactivity?

High-resolution SC-XRD data reveal non-covalent interactions (e.g., hydrogen bonds, π-π stacking) critical for molecular recognition. For example, substituent positioning on the imidazolidinone ring can be optimized to enhance binding affinity to targets like kinases or GPCRs. Software like WinGX facilitates Hirshfeld surface analysis to quantify intermolecular contacts .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Continuous flow reactors reduce side reactions by maintaining precise temperature control. Process analytical technology (PAT) tools (e.g., inline IR probes) monitor reaction progression in real time. Quality-by-design (QbD) principles optimize parameters like catalyst loading and solvent selection to improve reproducibility .

Methodological Tables

Table 1: Key Crystallographic Parameters for Structural Analysis

ParameterValue/DescriptionReference
Space groupMonoclinic (e.g., P2₁/n)
Bond length (C=O)~1.21 Å
SoftwareSHELXL, ORTEP-III, WinGX

Table 2: Common Reaction Optimization Parameters

ParameterOptimal RangeReference
Temperature60–80°C (reflux)
CatalystPiperidine or triethylamine
SolventEthanol, DMF, or THF

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